Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate

説明

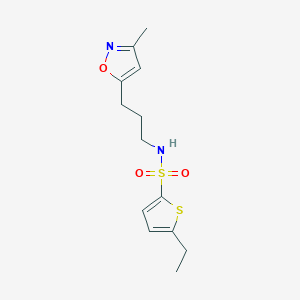

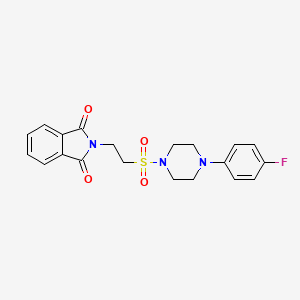

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-] . Physical And Chemical Properties Analysis

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate has a molecular weight of 339.36 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Synthesis and Intermediate in Drug Development

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a drug used in the treatment of certain types of cancer. A rapid synthetic method for this compound was established, achieving a high total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Process Development and Synthesis Optimization

The compound has also been a focus in process development and synthesis optimization for the manufacturing of lymphocyte function-associated antigen 1 inhibitors. A practical and scalable synthesis was described, employing an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process led to the production of the target product in about 50% overall isolated yield and more than 97% purity (Li et al., 2012).

Intermediate for Biologically Active Benzimidazole Compounds

It's also noteworthy as an intermediate in the synthesis of biologically active benzimidazole compounds. A simple, low-cost amination method was developed for this purpose, using affordable and readily available reagents, yielding the compound in 52% yield. The structural confirmation was achieved through various spectroscopic techniques, ensuring the accuracy of the synthesis (Liu Ya-hu, 2010).

特性

IUPAC Name |

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USELACXHOHHFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)

![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)